

Introduction: The Critical Role of Solubility in Peptide Synthesis

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Compound of Interest

Compound Name: *N-Fmoc-O-propyl-D-serine*

Cat. No.: B12305870

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N-Fmoc-O-propyl-D-serine is a protected amino acid derivative utilized as a building block in solid-phase peptide synthesis (SPPS). The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a propyl ether on the serine side-chain offers specific advantages in the synthesis of complex peptides. However, the success of any peptide synthesis campaign hinges on the efficient and complete dissolution of these building blocks in appropriate solvents. Incomplete solubility can lead to failed or truncated peptide sequences, impacting yield, purity, and the overall viability of a drug development program.

While extensive solubility data exists for common amino acid derivatives, specific quantitative data for **N-Fmoc-O-propyl-D-serine** is not widely published. This guide, therefore, serves a dual purpose: first, to provide a theoretical framework for understanding its solubility based on its physicochemical properties and data from analogous structures; and second, to present a robust, self-validating experimental protocol for researchers to accurately determine its solubility in various solvents relevant to their work.

Physicochemical Profile and Predicted Solubility

To understand the solubility characteristics of **N-Fmoc-O-propyl-D-serine**, we must first analyze its molecular structure. The molecule can be deconstructed into three key regions:

- The N-terminal Fmoc Group: This large, aromatic, and non-polar group dominates the molecule's character, rendering it highly hydrophobic. This makes solubility in aqueous solutions extremely low.
- The O-propyl Side-Chain: The propyl ether on the serine side-chain is less sterically hindering than the more common tert-butyl group but still contributes to the overall lipophilicity of the molecule.[1]
- The D-serine Backbone: The core amino acid structure contains a polar carboxylic acid group. However, its contribution to overall polarity is largely negated by the dominant Fmoc group.

This structural composition strongly suggests that **N-Fmoc-O-propyl-D-serine** will be most soluble in polar aprotic organic solvents, which are capable of solvating both the large non-polar regions and the polar backbone.

Chemical Identifier	Value	Source
IUPAC Name	N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serine	Advanced ChemBlocks[2]
CAS Number	2349477-13-8	Advanced ChemBlocks[2]
Molecular Formula	C ₂₁ H ₂₃ NO ₅	Derived from Structure
Molecular Weight	369.42 g/mol	Advanced ChemBlocks[2]
Appearance	Typically a white to off-white powder	General observation for similar compounds[1]

Based on data for structurally similar compounds like Fmoc-D-Ser(tBu)-OH, which is known to be clearly soluble in Dimethylformamide (DMF), a similar profile can be expected for the O-propyl variant. Most Fmoc-protected amino acids demonstrate high solubility (>0.4 M) in green solvent alternatives like PolarClean, and it is reasonable to assume **N-Fmoc-O-propyl-D-serine** would follow this trend.[3]

Table of Recommended Solvents for Initial Screening

Solvent Class	Solvent	Predicted Solubility	Rationale / Comments
Polar Aprotic	Dimethylformamide (DMF)	High	Standard solvent for peptide synthesis; effectively solvates the peptide backbone and Fmoc group.
N-Methyl-2-pyrrolidone (NMP)	High	Similar to DMF, often used as a greener alternative.	
Dichloromethane (DCM)	Moderate to High	Good for non-polar compounds, but may be less effective for the polar backbone.	
Acetonitrile (ACN)	Moderate	Often used in purification (HPLC); solubility can be variable.[4]	
Polar Protic	Water	Very Low	The hydrophobic Fmoc group prevents dissolution.[5][6]
Alcohols (MeOH, EtOH)	Low to Moderate	May achieve some solubility but likely lower than polar aprotic solvents.	
Ethers	Tetrahydrofuran (THF)	Moderate	Can be effective for compounds with mixed polarity.

Protocol for Experimental Solubility Determination

The absence of definitive published data necessitates a reliable in-house method. The following protocol describes an isothermal equilibrium method coupled with High-Performance

Liquid Chromatography (HPLC) for quantification. This approach is chosen for its high accuracy and reliance on standard laboratory equipment.

Causality in Method Selection

The core principle is to create a saturated solution where the undissolved solid is in equilibrium with the dissolved solute. By quantifying the concentration of the solute in the liquid phase, we directly measure its solubility limit under specific conditions (solvent and temperature). HPLC is selected for quantification due to its ability to separate the analyte of interest from any potential impurities and provide highly sensitive UV-based detection, which is ideal for the aromatic Fmoc group.[7]

Mandatory Visualization: Experimental Workflow

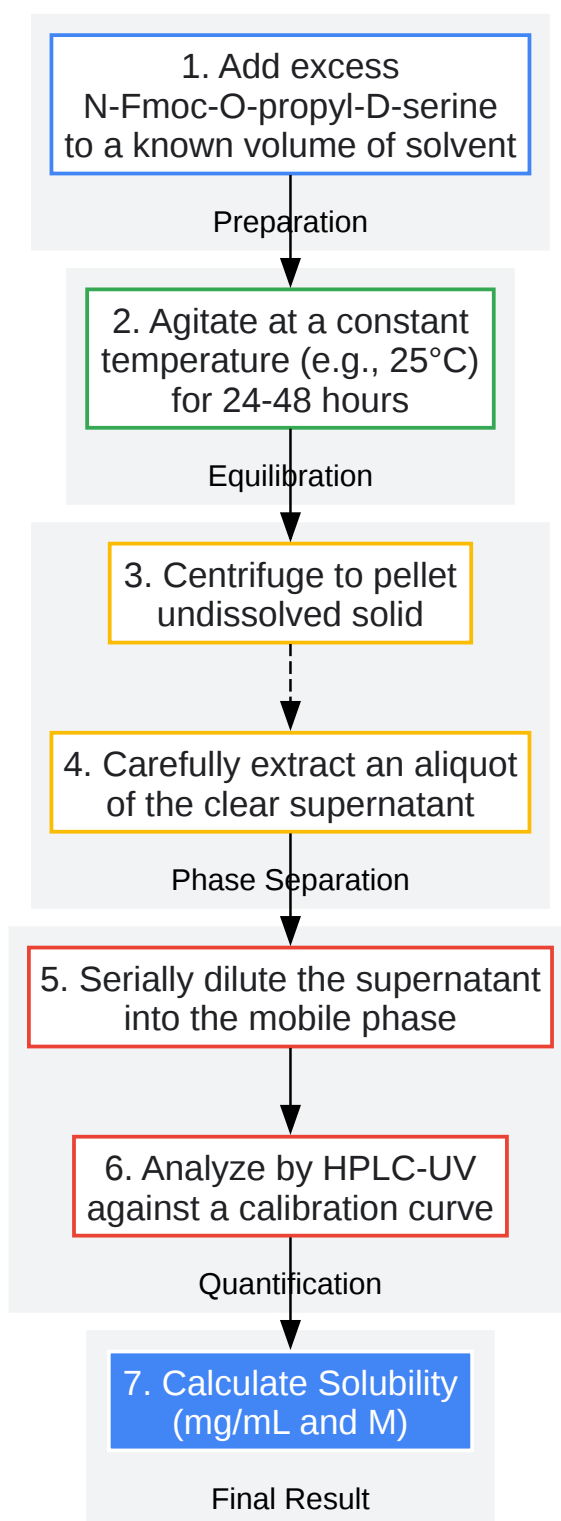


Figure 1: Workflow for Solubility Determination

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Caption: Experimental workflow for determining the solubility of **N-Fmoc-O-propyl-D-serine**.

Step-by-Step Methodology

Materials and Reagents:

- **N-Fmoc-O-propyl-D-serine** ($\geq 95\%$ purity)
- HPLC-grade solvents (DMF, NMP, DCM, etc.)
- Vials with screw caps
- Orbital shaker or vortex mixer with temperature control
- Centrifuge capable of handling solvent vials
- Calibrated pipettes
- HPLC system with UV detector (set to ~ 265 nm for the Fmoc group)
- Analytical column (e.g., C18, 5 μm , 4.6 x 250 mm)
- Volumetric flasks

Protocol:

- Preparation of Saturated Solutions (in triplicate):
 - To a series of labeled vials, add an excess amount of **N-Fmoc-O-propyl-D-serine** (e.g., 20-50 mg). The key is to ensure solid material remains after equilibration.
 - Accurately pipette a fixed volume of the desired solvent (e.g., 1.0 mL) into each vial.
 - Securely cap the vials.
- Equilibration (Trustworthiness Pillar):
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
 - Agitate the vials for a minimum of 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is fully reached. This step is critical for accuracy; insufficient time will

result in an underestimation of solubility.

- Sample Processing:
 - After equilibration, visually confirm that excess solid remains in each vial.
 - Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
 - Carefully withdraw a known aliquot (e.g., 100 μ L) of the clear supernatant without disturbing the solid pellet.
- Quantitative Analysis (HPLC):
 - Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration. Perform serial dilutions to create a series of standards (e.g., 5-6 points) spanning the expected concentration range. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
 - Sample Analysis: Dilute the extracted supernatant from step 3 into the HPLC mobile phase to bring its concentration within the range of the calibration curve.
 - Inject the diluted sample into the HPLC system.
 - Suggested HPLC Conditions:
 - Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% TFA).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 265 nm.
 - Column Temperature: 30°C.
- Calculation of Solubility:

- Determine the concentration of the diluted sample using the peak area and the linear regression equation from the calibration curve.
- Account for the dilution factor to calculate the concentration in the original supernatant.
- Convert the concentration to the desired units (e.g., mg/mL or Molarity).

$$\text{Solubility (mg/mL)} = [\text{Concentration from HPLC (mg/mL)}] \times [\text{Dilution Factor}]$$

Data Presentation and Safety

The results of the experimental protocol should be meticulously recorded.

Template for Reporting Experimental Solubility Data

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (M)	Observations
DMF	25	Experimental Value	Calculated Value	e.g., Clear, colorless solution
NMP	25	Experimental Value	Calculated Value	e.g., Clear, colorless solution
DCM	25	Experimental Value	Calculated Value	e.g., Slight haze observed
ACN	25	Experimental Value	Calculated Value	

Safety and Handling

While this specific compound is not classified as hazardous under OSHA regulations, it should be handled in accordance with good laboratory practices.^[8]^[9]

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.^[10]

- Storage: Keep the container tightly closed in a dry, cool place.[10]
- Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]

Conclusion

Understanding the solubility of **N-Fmoc-O-propyl-D-serine** is fundamental to its effective use in research and drug development. While direct published data is scarce, a combination of structural analysis and comparison with similar molecules provides a strong predictive framework. This guide establishes that the compound is likely highly soluble in polar aprotic solvents like DMF and NMP and poorly soluble in aqueous media. More importantly, the detailed, self-validating protocol provided herein empowers researchers to generate precise, reliable solubility data tailored to their specific experimental conditions, thereby mitigating risks in peptide synthesis and ensuring the integrity of their scientific outcomes.

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